Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16353369
InChI: InChI=1S/C18H18F3N3O5/c1-2-28-17(27)24-8-6-23(7-9-24)16(26)12-10-22-14-11(15(12)25)4-3-5-13(14)29-18(19,20)21/h3-5,10H,2,6-9H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C18H18F3N3O5
Molecular Weight: 413.3 g/mol

Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16353369

Molecular Formula: C18H18F3N3O5

Molecular Weight: 413.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate -

Specification

Molecular Formula C18H18F3N3O5
Molecular Weight 413.3 g/mol
IUPAC Name ethyl 4-[4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C18H18F3N3O5/c1-2-28-17(27)24-8-6-23(7-9-24)16(26)12-10-22-14-11(15(12)25)4-3-5-13(14)29-18(19,20)21/h3-5,10H,2,6-9H2,1H3,(H,22,25)
Standard InChI Key NAKFWFLOBNDAMC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is C₁₈H₁₇F₃N₃O₅, with a molecular weight of 413.3 g/mol. The quinoline core is substituted at position 4 with a hydroxy group (-OH) and at position 8 with a trifluoromethoxy group (-OCF₃). The piperazine ring is connected to the quinoline via a carbonyl group at position 3, while the ethyl carboxylate moiety is esterified to the piperazine nitrogen (Figure 1).

Key Structural Attributes:

  • Quinoline Core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring.

  • Trifluoromethoxy Group: Enhances lipophilicity and metabolic stability, influencing membrane permeability.

  • Piperazine-Carbonyl Linkage: Introduces conformational flexibility and hydrogen-bonding capacity, critical for target binding .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step processes, typically beginning with the preparation of the substituted quinoline core, followed by piperazine coupling and esterification (Table 1).

Table 1: Representative Synthesis Steps

StepDescriptionReagents/ConditionsYieldReference
1Synthesis of 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acidSkraup reaction with glycerol, sulfuric acid, and aniline derivative65–70%
2Esterification to ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylateEthanol, H₂SO₄, reflux85%
3Piperazine coupling via carbonyl chloride intermediatePiperazine, thionyl chloride (SOCl₂), DMF, 0–25°C78%
4Final esterification of piperazine nitrogenEthyl chloroformate, tetrahydrofuran (THF), 0–10°C94.6%

Key Challenges

  • Regioselectivity: Ensuring precise substitution at positions 4 and 8 on the quinoline ring requires controlled reaction conditions .

  • Stability of Intermediates: The trifluoromethoxy group’s electron-withdrawing nature can destabilize intermediates, necessitating low-temperature protocols.

Physicochemical Properties

Predicted Properties

Computational models suggest the following characteristics (Table 2):

Table 2: Physicochemical Profile

PropertyValueMethodReference
LogP2.6XLOGP3
Solubility (Water)0.0934 mg/mLESOL
TPSA52.73 ŲSILICOS-IT
GI AbsorptionHighBOILED-Egg

Spectroscopic Data

  • ¹H NMR: Peaks at δ 3.15 ppm (piperazine -CH₂), δ 6.68–7.45 ppm (aromatic protons) .

  • IR: Stretching vibrations at 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F).

Biological Activity and Research Findings

Mechanistic Insights

  • Target Engagement: The carbonyl group facilitates hydrogen bonding with enzymatic active sites, while the piperazine ring enables π-π stacking with aromatic residues .

  • Metabolic Stability: The trifluoromethoxy group reduces oxidative metabolism, prolonging half-life.

Applications and Future Directions

Pharmaceutical Development

This compound’s modular structure makes it a candidate for:

  • Kinase Inhibitors: Targeting EGFR or VEGFR in oncology.

  • Antimicrobial Agents: Addressing multidrug-resistant pathogens .

Synthetic Chemistry

  • Methodology Optimization: Developing greener catalysts for trifluoromethoxy introduction .

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to enhance potency .

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